L-phenylalanine benzyl ester p-toluenesulfonate
Overview
Description
L-Phenylalanine benzyl ester p-toluenesulfonate (L-Phe-BEST) is an important intermediate in the synthesis of various drugs and other compounds. It is a useful reagent for the synthesis of peptides, peptidomimetics, and non-peptide molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of L-Phe-BEST.
Scientific Research Applications
L-phenylalanine benzyl ester p-toluenesulfonate has a variety of scientific research applications. It can be used as a substrate for the synthesis of peptides and peptidomimetics. It can also be used as an intermediate in the synthesis of non-peptide molecules. In addition, L-phenylalanine benzyl ester p-toluenesulfonate can be used to study the structure and function of peptides, peptidomimetics, and non-peptide molecules.
Mechanism Of Action
L-phenylalanine benzyl ester p-toluenesulfonate is an intermediate in the synthesis of various compounds. The reaction of L-phenylalanine and benzyl ester p-toluenesulfonate in an alkaline environment proceeds via a nucleophilic substitution reaction between the amino group of L-phenylalanine and the ester group of benzyl ester p-toluenesulfonate. This reaction is catalyzed by a base such as sodium hydroxide.
Biochemical And Physiological Effects
The biochemical and physiological effects of L-phenylalanine benzyl ester p-toluenesulfonate are not yet fully understood. However, it is known that L-phenylalanine benzyl ester p-toluenesulfonate is an important intermediate in the synthesis of various drugs and other compounds, and it can be used as a substrate for the synthesis of peptides and peptidomimetics.
Advantages And Limitations For Lab Experiments
The main advantages of using L-phenylalanine benzyl ester p-toluenesulfonate in laboratory experiments include its high water solubility and its ability to be used as a substrate for the synthesis of peptides and peptidomimetics. The main limitations include its relatively high cost, as well as its potential toxicity.
Future Directions
The potential future directions for L-phenylalanine benzyl ester p-toluenesulfonate include its further use as a substrate for the synthesis of peptides and peptidomimetics, as well as its use as an intermediate in the synthesis of non-peptide molecules. Additionally, further research could be conducted to better understand the biochemical and physiological effects of L-phenylalanine benzyl ester p-toluenesulfonate and its potential toxicity. Finally, research could be conducted to develop new and more efficient synthesis methods for L-phenylalanine benzyl ester p-toluenesulfonate.
properties
IUPAC Name |
benzyl (2S)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZGBBIPWXUQST-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
962-39-0 (Parent) | |
Record name | O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
CAS RN |
1738-78-9 | |
Record name | L-Phenylalanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1738-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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